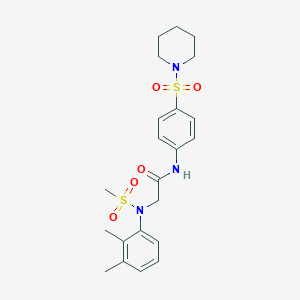![molecular formula C20H19N3O3S2 B301895 N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B301895.png)
N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide, commonly known as MTB, is a chemical compound that has been widely used in scientific research. MTB is a sulfonamide derivative that has been used as a tool for studying the role of carbonic anhydrases (CAs) in various physiological and pathological processes.
Wirkmechanismus
MTB is a selective inhibitor of CA IX and CA XII, two isoforms of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide that are overexpressed in various types of cancer. MTB inhibits the catalytic activity of CA IX and CA XII by binding to the active site of the enzyme. The inhibition of CA IX and CA XII by MTB leads to a decrease in the intracellular pH of cancer cells, which in turn leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
MTB has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on CA IX and CA XII, MTB has been shown to inhibit the activity of other enzymes, including carbonic anhydrase II, carbonic anhydrase IV, and urease. MTB has also been shown to have anti-inflammatory and antitumor effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MTB has several advantages as a tool for studying the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in various physiological and pathological processes. MTB is a selective inhibitor of CA IX and CA XII, which allows for the specific inhibition of these isoforms without affecting other N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide. MTB is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, there are also some limitations to the use of MTB. MTB is a sulfonamide derivative, which may limit its solubility in certain solvents. In addition, the use of MTB may be limited by its cytotoxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of MTB and its role in various physiological and pathological processes. One area of future research is the development of more potent and selective inhibitors of CA IX and CA XII. Another area of future research is the investigation of the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in other physiological and pathological processes, such as neuronal function and diabetes. Finally, the potential therapeutic applications of MTB and other CA inhibitors in the treatment of cancer and other diseases warrant further investigation.
Conclusion:
MTB is a sulfonamide derivative that has been widely used as a tool for studying the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in various physiological and pathological processes. MTB is a selective inhibitor of CA IX and CA XII, which allows for the specific inhibition of these isoforms without affecting other N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide. MTB has several advantages as a tool for laboratory experiments, but there are also some limitations to its use. The study of MTB and its role in various physiological and pathological processes represents an important area of research with potential therapeutic applications.
Synthesemethoden
MTB can be synthesized using a multistep process that involves the reaction of 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-p-toluenesulfonamide and hydrazine hydrate to form the desired product, MTB. The synthesis of MTB has been reported in several scientific publications, and the purity and yield of the compound have been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
MTB has been used as a tool for studying the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in various physiological and pathological processes. N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide are enzymes that catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons. N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide have been implicated in a wide range of physiological processes, including acid-base balance, respiration, and ion transport. In addition, N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide have been implicated in various pathological conditions, including glaucoma, epilepsy, and cancer.
Eigenschaften
Produktname |
N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide |
|---|---|
Molekularformel |
C20H19N3O3S2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H19N3O3S2/c1-15-12-13-27-19(15)14-21-22-20(24)16-8-10-17(11-9-16)23(2)28(25,26)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,22,24)/b21-14+ |
InChI-Schlüssel |
KCKLKVXTNSMQNC-KGENOOAVSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B301823.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B301825.png)
![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B301826.png)
![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B301827.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301828.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B301830.png)
![2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(1-naphthyl)acetamide](/img/structure/B301831.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B301833.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B301835.png)
![2-{[(4-ethoxyphenyl)sulfonyl]anilino}-N-(1-naphthyl)acetamide](/img/structure/B301836.png)